molecular formula C10H8F3NO B13629848 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B13629848
M. Wt: 215.17 g/mol
InChI Key: FHPUVOUYNQYVLU-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of a trifluoromethyl group attached to the phenyl ring enhances its biological properties, making it a compound of interest in medicinal chemistry and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Reformatsky reaction, which involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with imines, followed by hydride reduction, chlorination, and base-induced ring closure . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain enzymes. The compound can interfere with metabolic pathways, leading to its biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)azetidin-2-one
  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)azetidin-2-one
  • 3-Chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one

Comparison: Compared to other similar compounds, 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The trifluoromethyl group significantly enhances its pharmacological profile, making it more effective in certain applications .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15)

InChI Key

FHPUVOUYNQYVLU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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